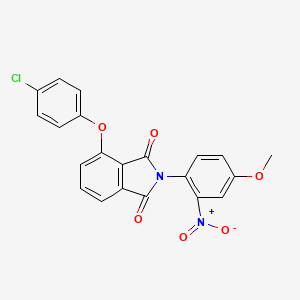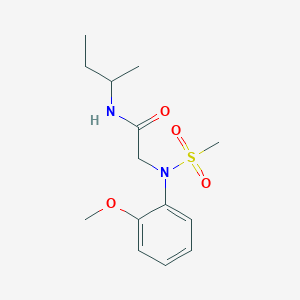![molecular formula C15H22ClNOS2 B3974448 N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3974448.png)
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide, also known as TBE-31, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. TBE-31 is a small molecule inhibitor that targets the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins.
Mécanisme D'action
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide binds to the ATP-binding pocket of Hsp90, preventing the protein from carrying out its chaperone function. This leads to the degradation of many oncogenic proteins that rely on Hsp90 for stability, ultimately leading to cancer cell death. This compound has also been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response and may contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a high binding affinity for Hsp90, with an IC50 value of 21 nM. This compound has also been shown to be selective for Hsp90, with minimal binding to other heat shock proteins. In vivo studies have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide is its specificity for Hsp90, which allows for targeted inhibition of oncogenic proteins without affecting normal cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing the efficacy of these treatments. However, one limitation of this compound is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain cancer types.
Orientations Futures
Future research on N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide could focus on optimizing its potency and selectivity for Hsp90, as well as investigating its potential use in combination therapy with other anti-cancer agents. In addition, further studies could explore the role of this compound in the regulation of the cellular stress response and its potential use in other disease states beyond cancer.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in cancer treatment. Hsp90 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS2/c1-11(20-13-7-5-12(16)6-8-13)14(18)17-9-10-19-15(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYGMIXHSHDLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC(C)(C)C)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-biphenylyl)-2,5-pyrrolidinedione](/img/structure/B3974368.png)
![methyl 4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3974371.png)
![2-[2-(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974375.png)

![ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3974383.png)


![N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3974402.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B3974408.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3974415.png)


![ethyl 4-({2-[(dimethylamino)sulfonyl]ethyl}amino)piperidine-1-carboxylate](/img/structure/B3974433.png)